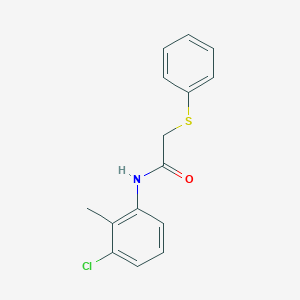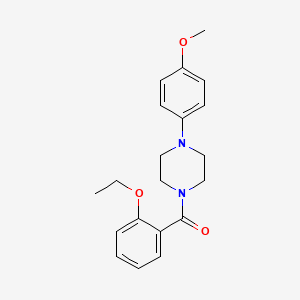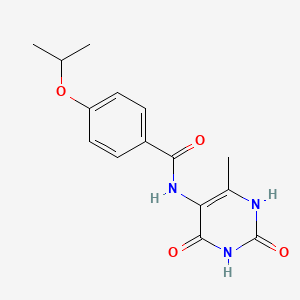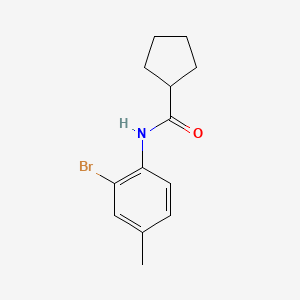![molecular formula C16H10F2O3 B5801751 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one, also known as DBCO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a fluorescent dye that has been used in a variety of applications, including bioconjugation, imaging, and drug delivery. In
Wissenschaftliche Forschungsanwendungen
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one has a wide range of applications in scientific research. One of the most significant applications of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is in bioconjugation. 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one can be easily conjugated to a variety of biomolecules, including proteins, peptides, and nucleic acids, using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, allowing for the labeling of biomolecules with 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in a site-specific manner.
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is also used in imaging applications. Due to its fluorescent properties, 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one can be used as a probe for imaging biological systems. 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one can be conjugated to a variety of imaging agents, such as fluorophores, to create imaging probes that can be used to study biological processes in real-time.
Finally, 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one has been used in drug delivery applications. 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one can be conjugated to drugs to create prodrugs that can be activated in vivo using CuAAC. This approach allows for the targeted delivery of drugs to specific tissues or cells, reducing off-target effects and improving therapeutic efficacy.
Wirkmechanismus
The mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is related to its ability to react with azides via CuAAC. This reaction involves the formation of a triazole ring between the 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one and the azide, resulting in the covalent attachment of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one to the biomolecule of interest. This reaction is highly specific, allowing for the site-specific labeling of biomolecules with 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one.
Biochemical and Physiological Effects:
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one has been shown to have minimal biochemical and physiological effects in vitro and in vivo. Studies have shown that 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is non-toxic to cells and animals at concentrations used for labeling and imaging applications. However, further studies are needed to fully understand the long-term effects of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is its high specificity for azides. This allows for the site-specific labeling of biomolecules with 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one, reducing the risk of off-target effects. Additionally, 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is highly fluorescent, making it an ideal probe for imaging applications.
One of the limitations of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is its sensitivity to copper ions. This can limit the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in certain applications, as copper can be toxic to cells and animals. Additionally, 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one is relatively expensive compared to other labeling reagents, which can limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in scientific research. One area of interest is the development of new imaging probes using 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one. Researchers are exploring the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in combination with other imaging agents, such as nanoparticles, to create imaging probes with improved properties.
Another area of interest is the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in drug delivery applications. Researchers are exploring the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one to create prodrugs that can be activated in vivo using CuAAC. This approach has the potential to improve the specificity and efficacy of drug delivery systems.
Finally, researchers are exploring the use of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in combination with other bioconjugation strategies, such as click chemistry, to create new labeling and imaging reagents. These approaches have the potential to expand the range of applications for 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one in scientific research.
Synthesemethoden
The synthesis of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxycoumarin with 2,4-difluorobenzyl bromide in the presence of a base. The reaction results in the formation of 7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one as a yellow solid. The yield of this reaction is typically high, and the purity of the resulting compound can be easily verified using analytical techniques such as HPLC or NMR.
Eigenschaften
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2O3/c17-12-4-1-11(14(18)7-12)9-20-13-5-2-10-3-6-16(19)21-15(10)8-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKBFLJOUKKLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)
![N-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5801689.png)
![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)



![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)

![ethyl 4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5801791.png)
